molecular formula C17H13ClN2O3 B608599 4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyrimidin-2(1H)-one CAS No. 2172879-52-4

4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyrimidin-2(1H)-one

Cat. No. B608599
M. Wt: 328.752
InChI Key: BYYRNPIGDRRGLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LIT-927 is an orally bioavailable neutraligand that binds to chemokine (C-X-C motif) ligand 12 (CXCL12;  Ki = 267 nM in a FRET-based binding assay). It is selective for inhibiting calcium accumulation induced by CXCL12 over that induced by chemokine (C-C motif) ligand 17 (CCL17), CCL22, CCL5, and CCL2 at 10 µM. It inhibits pulmonary artery smooth muscle cell and pericyte migration in vitro. LIT-927 (100 mg/kg per day) inhibits increases in serum levels of CXCL12, as well as reduces total pulmonary vascular resistance and remodeling of pulmonary arterioles, in a rat model of pulmonary hypertension induced by monocrotaline. It inhibits allergen-induced eosinophil infiltration into the lung by 62% in a mouse model of allergic airway hypereosinophilia when administered at an oral dose of 1,400 µmol/kg.
LIT-927 is a Locally and Orally Active CXCL12 Neutraligand with Anti-inflammatory Effect in a Murine Model of Allergic Airway Hypereosinophilia. displays a higher solubility. LIT-927 reduces eosinophil recruitment in a murine model of allergic airway hypereosinophilia. Combined with a high binding selectivity for CXCL12 over other chemokines, LIT-927 represents a powerful pharmacological tool to investigate CXCL12 physiology in vivo, and to explore the activity of chemokine neutralization in inflammatory and related diseases.

Scientific Research Applications

Treatment of Pulmonary Hypertension

The Specific Scientific Field

This application falls under the field of Medical Pharmacology .

Comprehensive and Detailed Summary of the Application

LIT-927 has been studied for its potential use in the treatment of pulmonary arterial hypertension (PAH), a condition characterized by high blood pressure in the arteries of the lungs . The compound is known as a CXCL12 neutraligand, meaning it can neutralize the activity of the chemokine CXCL12 . This chemokine is thought to play a crucial role in the accumulation of cells in the pulmonary vascular walls, a key feature of PAH .

Detailed Description of the Methods of Application or Experimental Procedures

In the study, LIT-927 was administered to rats with established pulmonary hypertension. The compound was found to inhibit the migration of pulmonary artery smooth muscle cells (PA-SMCs) and pericytes in vitro . The study used two complementary animal models: monocrotaline (MCT)-injected rats and Sugen/hypoxia (SuHx) rats .

Thorough Summary of the Results or Outcomes Obtained

The study found that neutralization of CXCL12 with LIT-927 attenuated established pulmonary hypertension in rats . Specifically, it was found to decrease vascular pericyte coverage and macrophage infiltration in the lungs of both MCT-injected and SuHx rats . This suggests that LIT-927 could potentially be used as a treatment for PAH.

Treatment of Asthma

The Specific Scientific Field

This application falls under the field of Respiratory Medicine .

Comprehensive and Detailed Summary of the Application

LIT-927 has been studied for its potential use in the treatment of asthma . Asthma causes the airways to become thickened and constricted, resulting in symptoms such as wheezing and shortness of breath . The researchers used LIT-927 to block the signal from a protein known as CXCL12 .

Detailed Description of the Methods of Application or Experimental Procedures

The researchers introduced LIT-927 into the mice’s nasal passages . This treatment was able to virtually eliminate asthmatic symptoms within two weeks and return their airways to near normal .

Thorough Summary of the Results or Outcomes Obtained

Asthmatic mice that were treated with LIT-927 had a reduction in symptoms within one week and their symptoms virtually disappeared within two weeks . The researchers also found that the airway walls in mice treated with LIT-927 were much thinner than those in untreated mice, closer to those of healthy controls .

Treatment of Lupus

The Specific Scientific Field

This application falls under the field of Immunology .

Comprehensive and Detailed Summary of the Application

LIT-927 has been studied for its potential use in the treatment of lupus . The research focused on the CXCL12/CXCR4 axis in lupus pathophysiology .

Detailed Description of the Methods of Application or Experimental Procedures

In vitro, LIT-927 was found to downregulate the overexpression of several activation markers on splenic MRL/lpr lymphocytes .

Thorough Summary of the Results or Outcomes Obtained

The results underline the importance of the CXCL12/CXCR4 axis in lupus pathophysiology .

Treatment of Allergic Airway Hypereosinophilia

The Specific Scientific Field

This application falls under the field of Immunology .

Comprehensive and Detailed Summary of the Application

LIT-927 has been studied for its potential use in the treatment of allergic airway hypereosinophilia . This condition is characterized by an overactive immune response, leading to an excessive number of eosinophils (a type of white blood cell) in the airways .

Detailed Description of the Methods of Application or Experimental Procedures

In the study, LIT-927 was administered to mice with allergic airway hypereosinophilia . The compound was found to reduce eosinophil recruitment in the airways .

Thorough Summary of the Results or Outcomes Obtained

The study found that LIT-927 significantly reduced eosinophil recruitment in the airways of the mice . This suggests that LIT-927 could potentially be used as a treatment for allergic airway hypereosinophilia .

Investigation of CXCL12 Physiology

The Specific Scientific Field

This application falls under the field of Cellular Biology .

Comprehensive and Detailed Summary of the Application

LIT-927 has been used as a tool to investigate the physiology of the chemokine CXCL12 . This chemokine plays a crucial role in various biological processes, including cell migration and immune response .

Detailed Description of the Methods of Application or Experimental Procedures

In the study, LIT-927 was used to neutralize CXCL12 in a variety of in vitro and in vivo experiments .

Thorough Summary of the Results or Outcomes Obtained

The study found that LIT-927 effectively neutralized CXCL12, providing valuable insights into the role of this chemokine in various biological processes .

properties

IUPAC Name

6-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-23-16-8-11(4-7-15(16)21)14-9-13(19-17(22)20-14)10-2-5-12(18)6-3-10/h2-9,21H,1H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYRNPIGDRRGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC(=O)NC(=C2)C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001162146
Record name 4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyrimidin-2(1H)-one

CAS RN

2172879-52-4
Record name 4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2172879-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.